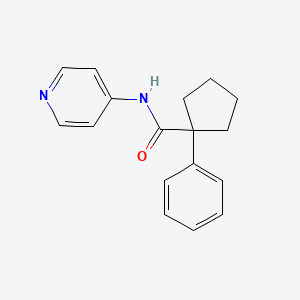

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide

Descripción

1-Phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide is a cyclopentane-based carboxamide featuring a phenyl substituent at the 1-position of the cyclopentane ring and a pyridin-4-yl group attached via an amide linkage. This compound is structurally distinct from carboxylate salts or cocrystals derived from 1-phenylcyclopentane-1-carboxylic acid, as it retains the amide functional group rather than undergoing proton transfer to form ionic species.

Propiedades

IUPAC Name |

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-16(19-15-8-12-18-13-9-15)17(10-4-5-11-17)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJXWRZJDQNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves several steps, typically starting with the preparation of the cyclopentane ring, followed by the introduction of the phenyl and pyridinyl groups. Common synthetic routes include:

Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving suitable precursors.

Phenyl Group Introduction: The phenyl group is often introduced via Friedel-Crafts acylation or alkylation reactions.

Pyridinyl Group Addition: The pyridinyl group can be added through nucleophilic substitution reactions using pyridine derivatives.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Análisis De Reacciones Químicas

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or ethanol .

Aplicaciones Científicas De Investigación

1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Key Differences :

- Functional Groups: The title compound is a carboxamide, whereas the analog is a carboxylate salt formed via proton transfer from 1-phenylcyclopentane-1-carboxylic acid to 4-dimethylaminopyridine .

- Bonding and Crystallography :

- In the carboxylate salt, C–O bond lengths are 1.2412(16) Å (C=O) and 1.2700(16) Å (C–O⁻), consistent with deprotonated carboxylic acids .

- The pyridinium ion in the salt exhibits a C–N–C angle of 119.93(12)°, reflecting protonation at the pyridine nitrogen .

- In contrast, the carboxamide would feature a planar amide group (C–N bond ~1.32–1.34 Å) with resonance stabilization, influencing hydrogen-bonding patterns.

- Physical Properties: The carboxylate salt forms a hydrate with O–H⋯O and N–H⋯O hydrogen bonds, enabling nonlinear optical (NLO) activity such as second harmonic generation (SHG) . The carboxamide’s lack of ionic character may reduce hygroscopicity and alter solubility in polar solvents compared to the hydrate.

Pharmacologically Active Analog: Cyclopropylfentanyl

Key Differences :

- Core Structure : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) is a 4-anilidopiperidine opioid , whereas the title compound lacks the piperidine and phenethyl moieties critical for μ-opioid receptor binding.

- Functional Groups :

- Both compounds share a carboxamide group, but cyclopropylfentanyl’s cyclopropane ring and phenethyl-piperidine system confer high lipid solubility and blood-brain barrier penetration .

- The title compound’s pyridin-4-yl group may introduce polar interactions, reducing CNS activity compared to fentanyl analogs.

- The title compound’s applications are unexplored in the evidence but could involve materials science (e.g., crystal engineering) or medicinal chemistry (e.g., kinase inhibition if pyridine acts as a hydrogen-bond acceptor).

Actividad Biológica

1-Phenyl-N-pyridin-4-ylcyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The synthesis of this compound involves several steps:

- Cyclopentane Ring Formation : Typically achieved through cyclization reactions.

- Phenyl Group Introduction : Often introduced via Friedel-Crafts acylation or alkylation.

- Pyridinyl Group Addition : Added through nucleophilic substitution reactions with pyridine derivatives.

These synthetic routes can be optimized to enhance yield and purity, often utilizing catalysts under specific conditions.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting cellular processes.

- Receptor Binding : It potentially binds to receptors, modulating their activity and influencing physiological responses.

Understanding the binding affinity and selectivity of this compound is crucial for elucidating its mechanism of action.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential in various biological contexts:

- Anticancer Activity : In vitro assays have demonstrated that this compound exhibits selective inhibition against certain cancer cell lines. For instance, it showed significant cytotoxicity in HCT116 colon cancer cells at micromolar concentrations, indicating its potential as an anticancer agent .

- Mechanistic Insights : A study utilizing a small molecule microarray platform revealed that the compound interacts with transcriptional complexes, suggesting a role in gene regulation pathways relevant to cancer biology .

- Comparative Analysis : When compared with similar compounds, such as N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide, this compound exhibited distinct biochemical properties that may enhance its therapeutic potential.

Table of Biological Activity

| Study | Cell Line | Concentration (µM) | Activity Observed |

|---|---|---|---|

| Study 1 | HCT116 | 10 | Significant cytotoxicity |

| Study 2 | MCF7 | 5 | Moderate inhibition of proliferation |

| Study 3 | A549 | 20 | Induction of apoptosis |

Applications

The compound's diverse applications include:

- Medicinal Chemistry : As a potential lead compound for developing new therapeutic agents targeting cancer and other diseases.

- Biochemical Research : Used in assays to study enzyme interactions and cellular signaling pathways.

- Pharmaceutical Development : Investigated for its role as an active ingredient in drug formulations aimed at treating various conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.